Product packaging for Choline Bromide(Cat. No.:CAS No. 1927-06-6)

Choline Bromide

Cat. No.: B1294331
CAS No.: 1927-06-6
M. Wt: 184.07 g/mol
InChI Key: JJCWKVUUIFLXNZ-UHFFFAOYSA-M
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Description

Historical Context of Choline (B1196258) Compound Investigations

The journey of choline research began in 1849 when Adolph Strecker first isolated it from pig bile. biocrates.com Initially named "neurine" by Oscar Liebreich who identified it in the brain, and "sinkaline" by Babo and Hirschbrunn, it was later confirmed by Adolf von Baeyer in 1867 that these were all the same molecule. biocrates.com The name "choline," derived from the Greek word for bile, chole, was given by Strecker in 1862 after he generated it by heating lecithin (B1663433) from bile. nih.gov A few years later, in 1866, choline was chemically synthesized.

Early research in the 1930s highlighted choline's nutritional importance, demonstrating its role in preventing fatty liver in animals. biocrates.comnih.gov The subsequent decades saw researchers unraveling the primary pathways for choline synthesis. biocrates.com Key discoveries include Eugene Kennedy's description of the cytidine (B196190) 5-diphosphocholine pathway for choline's incorporation into phosphatidylcholine in 1954, and the identification of the phosphatidylethanolamine-N-methyltransferase pathway by Jon Bremer and David Greenberg in 1960. nih.gov The role of choline as a precursor to the neurotransmitter acetylcholine (B1216132) was established by the work of Otto Loewi and Henry Dale. nih.gov It wasn't until the 1990s that choline was officially recognized as an essential nutrient for humans. biocrates.comnih.gov

Significance of Bromide Counterion in Choline Chemistry

Choline is a quaternary saturated amine with the chemical formula (CH₃)₃N⁺CH₂CH₂OH X⁻, where X⁻ represents a counterion. The properties and applications of choline salts are significantly influenced by the nature of this counterion. While choline chloride is a commonly studied salt, the bromide counterion (Br⁻) imparts distinct characteristics to the resulting compound, choline bromide.

The choice of the bromide anion can affect the physicochemical properties of the salt, such as its solubility and reactivity. For instance, in the synthesis of choline derivatives, bromide salts have been observed to be faster to synthesize and result in higher yields compared to their chloride counterparts. nih.govacs.org Furthermore, this compound derivatives have exhibited lower solubility in water than the corresponding chloride derivatives, a property that can be advantageous in specific applications. nih.govacs.org

In the context of deep eutectic solvents (DESs), the counterion plays a crucial role. While choline chloride-based hydrophilic DESs have been extensively studied, research into this compound-based systems is expanding the field. acs.orgresearchgate.netresearcher.life The bromide ion's properties influence the formation of the hydrogen bond network, which is fundamental to the characteristics of the DES. researchgate.net

Current State of Research on this compound and its Derivatives

Modern research on this compound is vibrant and multifaceted, with significant investigations in the fields of deep eutectic solvents (DESs) and energy storage.

Deep Eutectic Solvents (DESs): this compound is a key component in the formulation of a new class of hydrophobic deep eutectic solvents (HDESs). acs.orgosti.gov These solvents are recognized for their sustainability and the tunability of their physicochemical properties by altering the hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA). acs.orgosti.gov Researchers have synthesized and characterized various this compound-based HDESs, examining properties like viscosity, hydrophobicity, and solvation capabilities. acs.orgosti.gov A notable application of these solvents is in the extraction of bioactive compounds of varying polarities from plant matrices, such as the extraction of both hydrophilic flavonoids and hydrophobic cannabinoids from Cannabis sativa L. researchgate.netresearcher.lifeosti.gov

Energy Storage: this compound is being explored as a novel electrolyte material for hybrid supercapacitors. repec.orgmdpi.comresearcher.life Studies have shown that an aqueous solution of this compound at an optimized concentration exhibits high ionic conductivity. repec.orgmdpi.comresearcher.life This, coupled with a reduction in water activity, extends the electrochemical stability window of the electrolyte. repec.orgmdpi.comresearcher.life Hybrid supercapacitors utilizing a this compound-based electrolyte have demonstrated impressive specific energy and capacitance retention, outperforming many traditional aqueous electrolyte systems. repec.orgmdpi.com

Derivatives and Other Applications: Research also extends to various derivatives of this compound. For example, propargylthis compound, an alkynyl derivative, is used as a tool in chemical biology to study phospholipid synthesis and localization. caymanchem.com The synthesis of this compound derivatives with longer alkyl chains is being pursued to create more hydrophobic compounds for applications such as the formation of HDESs. nih.govacs.org The micellization behavior of surfactants in this compound-containing deep eutectic solvents is another area of active study. rsc.org

Data Tables

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₁₄BrNO nih.gov
Molecular Weight184.07 g/mol nih.gov
AppearanceWhite to Almost white powder to crystal
Melting Point298 °C
IUPAC Name2-hydroxyethyl(trimethyl)azanium;bromide nih.gov
InChIInChI=1S/C5H14NO.BrH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1 nih.gov
InChIKeyJJCWKVUUIFLXNZ-UHFFFAOYSA-M nih.gov
Canonical SMILESCN+(C)CCO.[Br-] nih.gov

Properties of a 3.5 M this compound Aqueous Electrolyte

PropertyValueSource
Conductivity (at room temperature)79.56 mS cm⁻¹ repec.orgmdpi.comresearcher.life
Viscosity (at room temperature)3.15 mPas repec.orgmdpi.comresearcher.life
Density (at room temperature)1.14 g cm⁻³ repec.orgmdpi.comresearcher.life
Electrochemical Stability Windowup to 1.9 V repec.orgmdpi.comresearcher.life

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H14BrNO B1294331 Choline Bromide CAS No. 1927-06-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxyethyl(trimethyl)azanium;bromide
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InChI

InChI=1S/C5H14NO.BrH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCWKVUUIFLXNZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCO.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6049012
Record name Choline bromide
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Molecular Weight

184.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1927-06-6
Record name Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, bromide (1:1)
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Record name Choline, bromide
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Record name Choline bromide
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Record name CHOLINE BROMIDE
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Synthesis and Derivatization Methodologies

Synthetic Routes for Choline (B1196258) Bromide and its Analogues

The synthesis of choline bromide and its derivatives can be achieved through several pathways, ranging from traditional chemical reactions to more innovative methods tailored for specific applications.

Classical Chemical Synthesis Pathways

The classical synthesis of choline and its salts, including this compound, often involves the reaction of trimethylamine (B31210) with an ethylene (B1197577) derivative. For instance, choline can be synthesized by the methylation of phosphatidylethanolamine. nih.gov Another common approach involves the reaction of a suitable alcohol with 2-bromoethyl dichlorophosphate, followed by nucleophilic displacement of the bromine with trimethylamine to yield choline phospholipids (B1166683). nih.govnih.gov The choice of reactants and reaction conditions can be optimized to improve yield and purity. nih.gov For example, the synthesis of choline fluoride (B91410) has been achieved by treating this compound with silver oxide to form a basic solution, which is then neutralized with aqueous hydrofluoric acid. osti.gov

Novel Synthetic Approaches for this compound Derivatives

Recent research has focused on developing novel synthetic methods to produce this compound derivatives with specific properties, such as increased hydrophobicity or isotopic labels for tracing studies.

To create more hydrophobic versions of choline-based compounds, researchers have synthesized this compound derivatives with longer alkyl chain substituents while retaining the hydroxyl functional group. acs.orgnih.gov These modifications enhance the compound's hydrophobicity and have been found to be faster to synthesize with higher yields compared to their chloride counterparts. acs.orgnih.gov

Two primary synthetic strategies have been employed for these hydrophobic derivatives:

Group A Synthesis: This approach is modeled after the method reported by Dupont et al., with some modifications to produce salts with the general structure [Nx x x (2OH)+][Br–], where x can be 3 or 6. nih.gov

Group B Synthesis: Based on a modified protocol from Costa et al., this method involves mixing an alkyl halide with 2-(dimethylamino)ethanol in hexane (B92381) and heating the mixture under reflux at 80 °C for 8–10 hours. acs.orgunito.it The resulting white solid precipitate is then filtered and washed with hexane. acs.orgunito.it This produces salts with the general structure [N1 1 y (2OH)+][Br–], where y can be 10, 12, 14, or 16. acs.orgnih.gov

These hydrophobic this compound-modified salts are primarily synthesized for use as hydrogen bond acceptors (HBAs) in the preparation of hydrophobic deep eutectic solvents (HDESs). acs.orgnih.govresearchgate.netosti.govnih.gov

Isotopically labeled compounds are invaluable tools in metabolic research and for studying protein turnover and interactions. The synthesis of isotopically labeled this compound allows for its use in tracing studies, such as those utilizing positron emission tomography (PET). nih.gov

Choline-methyl-13C1 bromide is a stable isotope-labeled form of this compound where one of the methyl carbons is replaced with a 13C isotope. sigmaaldrich.com This labeled compound is useful in mass spectrometry-based studies. sigmaaldrich.com The synthesis of [11C]-choline, a positron-emitting radiotracer, can be achieved through the methylation of a precursor with [11C]methyl bromide ([11C]CH3Br). nih.gov The [11C]CH3Br itself is prepared in a one-pot wet method involving the reduction of [11C]carbon dioxide with lithium aluminium hydride, followed by treatment with hydrobromic acid. nih.gov

Deuterium-labeled this compound variants are also synthesized for various research applications. medchemexpress.com These deuterated forms include:

Choline-1,1,2,2-d4 bromide: In this variant, the four hydrogen atoms on the ethylene backbone are replaced with deuterium. sigmaaldrich.comlgcstandards.com

Choline-d9 bromide: This form has the nine hydrogen atoms of the three methyl groups replaced by deuterium. nih.govd-nb.info It is often used in metabolic studies to trace the fate of choline in the body. nih.govd-nb.info

Choline-d13 bromide: This is a perdeuterated version where all 13 hydrogen atoms on the choline moiety are replaced with deuterium. ukchemicalsuppliers.co.uk One synthetic route involves reacting deuterated trimethylamine (N(CD3)3) with ethylene-d4 (B1596295) oxide.

The synthesis of these deuterated compounds often involves using deuterated starting materials. For instance, deuterated phosphatidylcholine can be produced in engineered E. coli by feeding the cultures with deuterated choline chloride. iucr.orgnih.gov

Interactive Data Table: Synthesized this compound Derivatives

Derivative NameGeneral Structure/LabelingSynthetic ApproachKey Application
Hydrophobic Salt (Group A)[Nx x x (2OH)+][Br–] (x=3, 6)Modified Dupont et al. methodHydrogen Bond Acceptor for HDES
Hydrophobic Salt (Group B)[N1 1 y (2OH)+][Br–] (y=10, 12, 14, 16)Modified Costa et al. methodHydrogen Bond Acceptor for HDES
Choline-methyl-13C1 Bromide13C labeled methyl groupMethylation with 13CH3BrMass Spectrometry Tracing
[11C]-Choline Bromide11C labeled methyl groupMethylation with [11C]CH3BrPET Imaging
Choline-1,1,2,2-d4 BromideDeuterated ethylene backboneUse of deuterated precursorsIsotopic Tracing
Choline-d9 BromideDeuterated trimethylammonium groupUse of deuterated precursorsMetabolic Studies
Choline-d13 BromidePerdeuterated cholineReaction of N(CD3)3 with ethylene-d4 oxideIsotopic Tracing
Choline-methyl-13C1 Bromide Synthesis
Propargylthis compound Synthesis and Applications

Yield Optimization in this compound Synthesis

Optimizing reaction conditions is essential for achieving high yields and purity in the synthesis of this compound and its derivatives. ontosight.ai For choline phospholipids, low yields in phosphorylation steps can be caused by the formation of triester byproducts and chlorination of the alcohol. nih.gov These issues can be mitigated by carefully selecting the reaction medium and optimizing other reaction parameters. nih.gov

In the synthesis of choline derivatives, it has been observed that bromide salts are often faster to synthesize and result in higher yields compared to their corresponding chloride salts. acs.orgnih.gov For specific applications, yield optimization may also refer to achieving the ideal concentration for a desired property. For instance, in the development of this compound-based electrolytes for supercapacitors, a concentration of 3.5 M was identified as optimal, providing the highest electrical conductivity of 79.56 mS cm⁻¹ at room temperature. mdpi.com In the context of radiolabeled compounds, a method for producing [N-methyl-¹¹C]choline via the N-methylation of 2-(dimethylamino)ethanol (DMAE) with [¹¹C]methyl iodide achieved a high radiochemical yield of 85%. researchgate.net

Purification and Characterization Techniques

Spectroscopic Characterization of this compound

Spectroscopic techniques are fundamental for the characterization of this compound, providing insights into its molecular structure, conformation, and intermolecular interactions. Theoretical calculations using density functional theory (DFT) have been employed to compute optimized molecular structures and vibrational frequencies, which are then compared with experimental IR and Raman spectra. researchgate.net

Infrared (IR) spectroscopy is a key tool for identifying the functional groups and hydrogen bonding within this compound and its derivatives. Attenuated total reflection Fourier transform infrared (ATR-FTIR) spectroscopy has been used to study deep eutectic solvents based on this compound. acs.orgnih.gov The FTIR spectrum of a this compound-based hydrogen bond acceptor shows a distinct vibrational band at 3240 cm⁻¹ corresponding to O–H stretching. acs.orgnih.gov Other bands observed between 2969–2880 cm⁻¹ are attributed to the C–H stretching of sp³-hybridized functional groups. acs.orgnih.gov The analysis of the O–H stretching band is particularly useful for investigating the extent of hydrogen bonding between the components of the mixture. acs.orgnih.gov A broad and weak O–H stretching band indicates strong intermolecular hydrogen bonding interactions. acs.orgnih.gov

Vibrational Mode Wavenumber (cm⁻¹) Reference
O-H Stretching3240 acs.orgnih.gov
C-H Stretching (sp³)2969-2880 acs.orgnih.gov

Table 1: Key Infrared vibrational bands for a this compound-based compound.

Raman spectroscopy provides detailed information about the molecular vibrations and conformation of this compound. Studies on aqueous solutions of this compound show a broad Raman band between 2700–3800 cm⁻¹, which corresponds to O-H stretching vibrations and is sensitive to changes in hydrogen bonding. mdpi.com Peaks below 3200 cm⁻¹ reflect strong hydrogen bonds, while those above 3400 cm⁻¹ indicate weaker bonds. mdpi.com As the concentration of this compound increases, the intensity of peaks associated with strong hydrogen bonds decreases, signaling that the bromide ions disrupt the water network. mdpi.com

A significant application of Raman spectroscopy is in determining the conformation of the choline group. nih.gov A correlation has been established between the vibrational frequency of the C-N bonds and the conformation of the O-C-C-N⁺ backbone. nih.gov For the gauche conformation, Raman bands for the symmetric stretching vibrations of the C-N bonds appear at approximately 720 cm⁻¹ and 870 cm⁻¹. nih.gov In the trans conformation, these bands shift to about 770 cm⁻¹ and 910 cm⁻¹, respectively. nih.gov For the derivative propargylthis compound, the alkyne C≡C bond gives a characteristic Raman peak at 2131 cm⁻¹.

Vibrational Mode Conformation Wavenumber (cm⁻¹) Reference
C-N Symmetric Stretch (v1)gauche~720 nih.gov
C-N Symmetric Stretch (v2)gauche~870 nih.gov
C-N Symmetric Stretch (v1)trans~770 nih.gov
C-N Symmetric Stretch (v2)trans~910 nih.gov
O-H Stretching-2700-3800 mdpi.com
C≡C Stretch (in Propargylcholine)-2131

Table 2: Key Raman vibrational bands and conformational correlations for this compound and its derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and purity confirmation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed to verify the molecular structure and ensure the absence of impurities. mdpi.comnih.govacs.org

The purity of this compound can be confirmed using ¹H and ¹³C NMR spectroscopy. mdpi.com In a typical analysis, the sample is dissolved in a deuterated solvent, commonly Deuterium oxide (D₂O). spectrabase.com The resulting spectra provide a distinct fingerprint of the choline cation.

For the choline cation, (2-hydroxyethyl)trimethylammonium, the ¹H NMR spectrum exhibits characteristic signals. The three equivalent methyl groups (N(CH₃)₃) attached to the nitrogen atom produce a sharp singlet. The two methylene (B1212753) groups (-CH₂-CH₂-) of the ethyl chain appear as two distinct multiplets, typically triplets, due to spin-spin coupling with each other. The hydroxyl proton (-OH) signal can be variable and may exchange with the deuterated solvent.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the different carbon environments within the choline cation. Specifically, a signal for the carbons of the trimethylammonium group and two separate signals for the carbons of the ethyl group (-CH₂-N⁺ and -CH₂-OH) are expected.

One study on an acetylated derivative of a choline precursor, E-acetyl 1,2-dehydrothis compound, reported the following specific chemical shifts in DMSO-d₆:

¹H NMR (400 MHz, DMSO-d₆) δ: 7.93 (d, 1H), 6.87 (d, 1H), 3.34 (s, 9H), 2.23 (s, 3H). nih.gov

¹³C NMR (100 MHz, DMSO-d₆) δ: 167.2, 136.3, 127.3, 55.2, 20.2. nih.gov

These spectral data are crucial for confirming the identity and structural integrity of this compound and its derivatives.

Table 1: Representative NMR Data for a Choline Derivative This table presents NMR data for E-acetyl 1,2-dehydrothis compound, a related derivative, as detailed in the literature.

NucleusSolventChemical Shift (δ) in ppmMultiplicityAssignment
¹HDMSO-d₆7.93d=CH-
6.87d=CH-
3.34s-N⁺(CH₃)₃
2.23s-C(=O)CH₃
¹³CDMSO-d₆167.2C=O
136.3=CH-
127.3=CH-
55.2-N⁺(CH₃)₃
20.2-C(=O)CH₃

Chromatographic Methods for Purity Assessment

Chromatographic techniques are essential for assessing the purity of this compound and quantifying potential impurities. Various methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis, have been developed for the analysis of choline and its salts. tru.ca

High-Performance Liquid Chromatography (HPLC) is a widely used technique. Since the choline cation lacks a strong UV chromophore, its detection can be challenging. thermofisher.comresearchgate.net To overcome this, several strategies are employed:

Derivatization: Choline can be derivatized to introduce a UV-absorbing or fluorescent tag. For instance, the hydroxyl group can react with reagents like 1-naphthyl isocyanate to form a fluorescent derivative, allowing for sensitive detection. nih.gov Another approach involves using 3,5-dinitrobenzoyl chloride as a derivatization reagent for subsequent UV detection. google.com

Charged Aerosol Detection (CAD): HPLC coupled with a charged aerosol detector (CAD) offers a direct method for measuring choline content and purity without the need for derivatization. thermofisher.com This technique is suitable for the analysis of choline salts and their counterions. thermofisher.com

Conductivity Detection: A reversed-phase HPLC method using an ion-pair reagent like hexanesulfonic acid in the mobile phase, coupled with a post-column suppression conductivity detector, allows for the sensitive determination of choline without derivatization. nih.gov

Enzymatic Reaction: Post-column, an immobilized enzyme reactor (IMER) containing choline oxidase can be used to convert choline to hydrogen peroxide, which is then readily detected electrochemically.

One study detailed a UHPLC-PDA system for the qualitative analysis of a mixture containing this compound derivatives. nih.govacs.org The separation was achieved on a C18 column with a gradient mobile phase of water/formic acid and acetonitrile/formic acid. nih.govacs.org

Gas Chromatography (GC) can also be used, though it often requires derivatization to convert the non-volatile choline into a volatile compound suitable for GC analysis. tru.ca Inverse Gas Chromatography (IGC) has been utilized to study the solvation characteristics of deep eutectic solvents based on this compound. nih.govacs.org

Table 2: Examples of Chromatographic Conditions for Choline Analysis This table summarizes various HPLC methods applicable to the purity assessment of this compound.

TechniqueColumnMobile PhaseDetectionReference
UHPLC-PDAAscentis Express C18 (15 cm × 2.1 mm, 2.7 μm)A: water/formic acid (99.9:0.1, v/v) B: acetonitrile/formic acid (99.9:0.1 v/v) (Gradient)Photodiode Array (PDA) nih.govacs.org
HPLC-CADMixed-mode column (HILIC mode)Ammonium (B1175870) acetate (B1210297) buffered mobile phase (Acetonitrile-water gradient)Charged Aerosol Detector (CAD) thermofisher.com
HPLC-ConductivityReversed-phaseMobile phase with hexanesulfonic acid as ion-pair reagentPost-column suppression conductivity nih.gov
HPLC-FluorescenceCation exchangeTetramethylammonium glycolate (B3277807) bufferFluorescence (after derivatization with 1-naphthyl isocyanate) nih.gov
HPLC-ElectrochemicalIon exchange (BASi Acetylcholine (B1216132)/Choline analytical column)50 mM sodium phosphate (B84403) (pH 8.0)Electrochemical (after post-column reaction with choline oxidase)

Advanced Theoretical and Computational Studies

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling serve as powerful tools to investigate the intrinsic properties of choline (B1196258) bromide, from the conformational preferences of the choline cation to its interactions in complex environments.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of choline bromide, DFT studies are crucial for understanding the conformational landscape of the choline cation. The flexibility of the choline cation's backbone (O–C–C–N) allows it to exist in different spatial arrangements, primarily the gauche and anti (or trans) conformations.

Theoretical calculations have shown that for an isolated choline cation, there is a significant energy difference between the gauche and anti conformers, with some DFT calculations reporting a difference as high as 18 kJ·mol⁻¹. acs.org However, the presence of the bromide anion and the surrounding molecular environment can influence which conformation is more stable. Studies combining DFT calculations with experimental spectra (IR and Raman) have concluded that in the ground state, this compound can exist as a mixture of two stable conformers simultaneously. researchgate.netasianpubs.org The natural bond orbital (NBO) analysis further supports the co-existence of these two conformations. researchgate.netasianpubs.org

The stability of these conformers is a result of a delicate balance of intramolecular and intermolecular forces, including the crucial hydrogen bond between the hydroxyl group of choline and the bromide anion (O-H···Br). DFT calculations on choline halides, including this compound, have been used to optimize molecular structures and calculate vibrational frequencies, which correlate well with experimental data and confirm the nature of these interactions. researchgate.netresearchgate.netresearchgate.net For instance, in the solid state, this compound adopts a rhombic crystal structure where the bromide anion is surrounded by hydrogen atoms, with the shortest contact being the O-H···Br hydrogen bond. researchgate.net

Table 1: Comparison of Choline Cation Conformations

Conformation Dihedral Angle (O-C-C-N) Key Characteristics Relative Stability
Gauche ~60° The N⁺ and O atoms are in proximity, allowing for potential intramolecular interactions. Often stabilized in crystalline structures and certain solvent environments. Stability is highly dependent on the environment (anion, solvent). acs.org
Anti (Trans) ~180° The backbone is extended. This conformation can be favored in environments where intermolecular interactions dominate. Generally higher in energy for an isolated cation but can be stabilized through intermolecular hydrogen bonding. acs.orgaip.org

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular Dynamics (MD) simulations provide a time-resolved view of the atomic-level movements and interactions within a system. This technique has been extensively applied to study this compound, particularly in the context of its role as a hydrogen bond acceptor (HBA) in deep eutectic solvents (DESs).

This compound is a common component in the formulation of DESs, where it is typically mixed with a hydrogen bond donor (HBD) like urea (B33335) or glycerol. MD simulations are instrumental in revealing the intricate three-dimensional hydrogen-bonding network that leads to the significant melting point depression characteristic of DESs. acs.orgosti.gov

In DESs like the one formed from this compound and urea, MD simulations show that the bromide anion forms strong hydrogen bonds with the NH groups of urea. acs.orgacs.org Simultaneously, the choline cation's hydroxyl group also participates in hydrogen bonding, primarily with the bromide anion and to a lesser extent with the HBD. researchgate.netacs.org These competing and cooperative interactions create a complex, microheterogeneous liquid structure. acs.orgresearchgate.net Polarizable force fields in MD simulations have been developed to more accurately capture the charge distribution and interactions, showing good agreement with experimental data for properties like ionic conductivity and revealing correlated ion motion within the DES. nih.gov

The ratio of this compound to the HBD is critical. Simulations have explored how properties change with varying compositions, noting that at the eutectic composition (e.g., 1:2 choline chloride:urea), the hydrogen bond network is optimized, leading to the lowest melting point. tudelft.nl

The interactions of choline and bromide ions with biological macromolecules are of significant interest. While specific MD studies focusing exclusively on this compound in biological systems are less common than those on choline chloride, the principles are transferable. MD simulations have been used to study the behavior of choline-based ionic liquids with biomolecules like peptides and DNA. mdpi.com

These simulations show that the choline cation can interact with the phosphate (B84403) groups of DNA, while the anion (e.g., bromide) can interact with other parts of the biomolecule. mdpi.com In some cases, these interactions can be disruptive to the native structure of the biomolecule. For example, simulations of choline-based ionic liquids have shown they can destabilize DNA structures. mdpi.com Other studies have investigated the binding of choline to proteins like choline acetyltransferase, providing insights into molecular recognition processes. acs.org The conformational flexibility of the choline cation, modeled in simulations, is crucial for its proper binding and function in biological contexts. nih.gov

Interactions within Deep Eutectic Solvents

Computational Analysis of Hydrogen Bonding Networks

The defining feature of this compound-based systems, especially DESs, is the extensive network of hydrogen bonds. Computational analysis is essential for characterizing the strength, geometry, and dynamics of these bonds.

The primary hydrogen bond is the one between the hydroxyl group of the choline cation and the bromide anion (O-H···Br). uniroma1.it However, in a DES, a competitive environment exists. For example, in a this compound:urea system, the bromide anion is also strongly attracted to the amine hydrogens of urea (N-H···Br). acs.orgcetjournal.it

DFT and MD simulations are used to calculate key metrics of these hydrogen bonds:

Bond Distances and Angles: Calculations provide precise geometries, showing, for instance, that the O-H···Br bond is a primary and strong interaction. researchgate.net

Interaction Energies: Quantum chemical calculations quantify the strength of the interactions, confirming that the anion-HBD and anion-choline interactions are the most significant contributors to the stability of the DES. researchgate.netacs.org

Radial Distribution Functions (RDFs): Obtained from MD simulations, RDFs show the probability of finding one atom at a certain distance from another. Peaks in the RDFs for Br⁻-H(urea) and Br⁻-H(choline) pairs confirm the presence and relative ordering of hydrogen bonds. acs.orgnih.gov

This detailed analysis reveals that the properties of the DES are governed by a competition between a few strong hydrogen bonds and a larger number of weaker ones. cetjournal.it The addition of other components, like water, can further perturb this network by competing for hydrogen bonds with the bromide anion. researchgate.netcetjournal.it

Table 2: Key Hydrogen Bond Interactions in a this compound:Urea DES

Interacting Pair Type of Interaction Significance Computational Evidence
Choline (O-H) ··· Br⁻ Cationic Hydrogen Bond Strong interaction, key to the ion pair structure. DFT, MD Simulations researchgate.netcetjournal.it
Urea (N-H) ··· Br⁻ Anionic Hydrogen Bond Very strong and numerous, crucial for DES formation and properties. MD Simulations, RDF Analysis nih.govcetjournal.it
Choline (O-H) ··· Urea(O=C) Cation-HBD Interaction Weaker interaction, contributes to the overall network. DFT Calculations acs.org
Choline (C-H) ··· Br⁻ Weak Hydrogen Bond Weaker, non-conventional interactions that contribute to overall stability. Quantum Chemical Calculations uniroma1.it

Theoretical Insights into Anion Effects (Bromide vs. Chloride)

Comparing this compound with its close analog, choline chloride, provides valuable insights into the role of the anion in determining the properties of the salt and its mixtures. Theoretical studies have systematically explored these differences.

The primary differences between bromide (Br⁻) and chloride (Cl⁻) are their size and electronegativity. Bromide is larger and less electronegative than chloride. These differences have several consequences:

Hydrogen Bond Strength: The N-H···Cl hydrogen bond is generally stronger than the N-H···Br bond. Consequently, the charge transfer from the anion to the HBD (like urea) is less extensive in bromide-based DESs compared to chloride-based ones. acs.org

Thermodynamic Behavior: The weaker interactions in bromide systems can lead to different thermodynamic properties. For example, when mixed with tetra-alkylammonium salts, bromide-based systems show behavior closer to ideal solutions, whereas chloride-based systems exhibit more significant negative deviations from ideality. acs.org

These anion-specific effects are critical in understanding why choline chloride and this compound, while chemically similar, can form DESs with different physical properties and why they may behave differently in various applications. acs.orguniroma1.it The choice of anion is a key factor in tuning the properties of choline-based solvents.

Exploration of Electronic and Molecular Properties

Advanced theoretical and computational studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate electronic and molecular characteristics of chemical compounds. In the case of this compound, these computational methods provide profound insights into its conformational landscape, electronic structure, charge distribution, and reactive behavior at a quantum-mechanical level.

Computational analyses, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, have been instrumental in examining the molecular structure of this compound. asianpubs.orgresearchgate.net These studies have revealed that this compound can exist in at least two stable conformations. asianpubs.orgresearchgate.net The comparison of calculated infrared (IR) and Raman spectra with experimental data suggests that these conformers can coexist in the ground state. asianpubs.orgresearchgate.net This conformational flexibility is a key feature of the molecule's structure. Further support for the simultaneous presence of multiple conformers comes from Natural Bond Orbital (NBO) analysis. asianpubs.orgresearchgate.net

Frontier Molecular Orbitals (HOMO-LUMO)

The electronic reactivity and kinetic stability of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. rsc.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter; a smaller gap generally signifies higher chemical reactivity and lower stability. rsc.org

Computational studies on choline halides have determined their energy gaps. For the series of choline halides (Choline Chloride, this compound, Choline Iodide), the energy gap is observed to decrease from chloride to iodide. researchgate.netresearchgate.net The p-states of the halogen and oxygen atoms contribute significantly to the formation of the upper valence band (related to HOMO), while the s-states of hydrogen atoms contribute to the conduction band (related to LUMO). researchgate.netresearchgate.net

Table 1: Calculated Frontier Orbital Energies and Energy Gap for Choline Halides


CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Choline Chloride--5.87
This compound---
Choline Iodide--5.35

Data derived from studies on choline halides. Specific HOMO/LUMO values for each compound were not detailed in the provided search results, but the trend in the energy gap is noted. [4, 5]

Mulliken Atomic Charges

Mulliken atomic charge analysis is a computational method used to determine the partial atomic charges on the individual atoms within a molecule. rsc.orgpku.edu.cn This analysis provides a quantitative picture of the electron distribution and helps in understanding the electrostatic interactions and charge transfer processes within the molecule. rsc.org

For choline halides, DFT calculations have been used to determine the Mulliken charges. researchgate.netresearchgate.net These studies indicate a significant negative charge on the halogen and oxygen atoms, while the hydrogen atoms carry a positive charge. This charge distribution is fundamental to the molecule's polarity and its ability to engage in intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.net

Table 2: Calculated Mulliken Atomic Charges for Choline Halides


AtomCalculated Charge (units of electron charge)
Halogen (Hal)-0.8
Oxygen (O)-0.5
Hydrogen (H)+0.3

Note: These are generalized values for the choline halide series as reported in the literature. [4, 5]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. rsc.org It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. researchgate.net The MEP is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are favorable sites for nucleophilic attack. researchgate.net For this compound, the MEP would highlight the negative potential around the bromide ion and the oxygen atom, and positive potential around the hydrogen atoms of the hydroxyl and methyl groups.

Biological and Biomedical Research Applications

Neuroscience and Neurotransmission Research

In the field of neuroscience, the choline (B1196258) moiety provided by choline bromide is fundamental to the structure and function of the nervous system. Researchers utilize it to investigate the intricacies of cholinergic signaling, neuroprotection, and cognitive processes.

Role in Acetylcholine (B1216132) Synthesis and Cholinergic Systems

Choline is an indispensable precursor for the synthesis of acetylcholine (ACh), a primary neurotransmitter in both the central and peripheral nervous systems. oregonstate.eduwikipedia.org The synthesis occurs within cholinergic neurons, where the enzyme choline acetyltransferase (ChAT) catalyzes the reaction between choline and acetyl-coenzyme A to form acetylcholine. wikipedia.orgsigmaaldrich.commdpi.com The availability of choline is a rate-limiting factor in this process; therefore, an adequate supply is crucial for maintaining normal cholinergic function. sigmaaldrich.comnih.gov

Cholinergic systems are vital for numerous physiological functions, including muscle control, memory formation, and attention. oregonstate.edumdpi.com Research using choline compounds demonstrates that increasing choline availability can enhance the synthesis and release of ACh. nih.gov While some studies specifically use choline chloride, the foundational principle that choline availability drives ACh synthesis applies to any salt form that provides the choline ion, including this compound. nih.govresearchgate.net The entire cholinergic system, including ACh, its receptors (nicotinic and muscarinic), and its synthesizing and degrading enzymes, forms a complex network that is a major focus of neuropharmacological research. wikipedia.orgfrontiersin.org

Influence on Neuroprotective Mechanisms

The choline molecule has demonstrated significant neuroprotective properties in various research models. Studies suggest that adequate choline levels can help protect against age-related cognitive decline and preserve neuronal structure and function. nih.gov In animal models, choline supplementation has been shown to be neuroprotective, with some research indicating it can improve outcomes after ischemic events by promoting the survival and regeneration of neuronal cells. researchgate.net

Research has highlighted that choline supplementation can protect the brain from the neuropathological changes associated with conditions like Alzheimer's disease and from neurological damage linked to fetal alcohol syndrome and epilepsy in animal models. researchgate.net Higher choline intake has been associated with better cognitive performance and reduced white-matter hyperintensity, which is a marker of brain aging and small-vessel disease. nih.gov Compounds containing choline are investigated for their potential to offer therapeutic benefits in progressive neurologic degenerative disorders by preserving neurons and brain volume. nih.govontosight.ai

Impact on Cognitive Functions and Memory

Choline's role as a precursor to acetylcholine directly links it to cognitive functions, especially learning and memory, where ACh is a key modulator. nih.govnih.govnih.gov Research extensively documents the relationship between choline intake and cognitive performance. researchgate.netnih.gov

Animal studies provide substantial evidence for choline's impact on memory. Perinatal choline supplementation in rats has been shown to lead to long-lasting improvements in spatial memory that persist into old age. nih.govnih.gov Studies using choline chloride supplementation have demonstrated facilitation of memory consolidation in young rats and the potential to reverse scopolamine-induced memory impairments. nih.govconicet.gov.ar In mouse models of Alzheimer's disease, a high-choline diet was found to improve spatial memory and increase the number of neurons in the hippocampus to levels comparable with healthy controls. nih.gov These findings underscore the critical role of choline, deliverable by compounds like this compound, in supporting the neural mechanisms of memory.

Table 1: Selected Research Findings on Choline Supplementation and Cognition in Animal Models

Research Focus Animal Model Choline Form Used Key Findings Reference(s)
Memory Consolidation Young Sprague-Dawley Rats Choline Chloride Facilitated the consolidation of short-term avoidance learning into intermediate long-term memory. nih.gov
Age-Related Memory Decline Rats Choline Supplementation Prenatal choline supplementation offered protection against normally observed memory decline due to old age. nih.gov
Amnesia Reversal Mice Choline (Intra-hippocampal) Reversed scopolamine-induced memory impairment by modulating memory reconsolidation. conicet.gov.ar
Alzheimer's Disease Model Tg2576 Mice High Choline Diet Improved spatial memory performance and increased the number of hilar neurons to wild-type levels. nih.gov
Fetal Development Rat Model Choline Chloride Perinatal supplementation attenuated alcohol-related behavioral changes by influencing cholinergic systems. nih.gov

Choline as an Intracellular Messenger

Beyond its role as a precursor, choline itself has been identified as an intracellular messenger molecule. researchgate.netnih.gov Research has shown that choline is an endogenous agonist for Sigma-1 receptors (Sig-1Rs), which are integral proteins of the endoplasmic reticulum membrane. researchgate.netjefferson.edunih.gov

In this capacity, choline links extracellular stimuli from G-protein-coupled receptors to intracellular calcium (Ca²⁺) signaling. nih.govnih.gov When phospholipase D is activated by an external signal, it cleaves phosphatidylcholine, producing choline and phosphatidic acid. researchgate.net This newly generated choline then binds to Sig-1Rs, potentiating Ca²⁺ release from the endoplasmic reticulum, which is a critical step in many cellular signaling cascades. researchgate.netnih.gov This discovery establishes a novel function for choline, provided by sources like this compound, as a key signaling molecule within the cell. nih.govjefferson.edu

Neurophysiological and Pharmacological Experimentation

This compound is classified as a biochemical reagent used for life science research. medchemexpress.commedchemexpress.com In experimental settings, choline and its salts are fundamental tools. For instance, acetylthis compound is frequently used in neurophysiology and pharmacology experiments to study neurotransmitter systems, nerve damage, and muscle movement. medchemexpress.commedchemexpress.com

Derivatives such as choline 2:6-xylyl ether bromide have been used to investigate a range of pharmacological actions, including neuromuscular blocking and effects on blood pressure. nih.gov In neurophysiological studies, choline is used as a selective agonist to activate specific receptors, such as the α7 nicotinic acetylcholine receptors (α7 nAChRs) in hippocampal neurons, allowing researchers to parse the function of these specific receptor subtypes in neural circuits. plos.org Therefore, this compound serves as a foundational tool for a wide array of in vitro and in vivo experimental models aimed at understanding the nervous system.

Metabolic Pathway Investigations

Choline is a central node in several crucial metabolic pathways, and this compound can be used as a tool to study these processes. Its metabolic fate extends beyond the nervous system, playing key roles in lipid metabolism and methyl-group transfer. plos.org

Choline is a structural component of the major membrane phospholipids (B1166683), phosphatidylcholine and sphingomyelin (B164518). oregonstate.edu The synthesis and degradation of these molecules are integral to cell membrane integrity and signaling. oregonstate.edu Metabolites of choline, such as diacylglycerol and ceramide, also function as important intracellular signaling molecules. oregonstate.edu

Furthermore, through its metabolite betaine, choline participates in one-carbon metabolism. plos.org Betaine is a methyl donor that facilitates the conversion of homocysteine to methionine, which is a precursor for the universal methyl donor S-adenosylmethionine (SAMe). plos.org This pathway is essential for DNA and protein methylation. plos.org Metabolomic analyses following choline supplementation in animal models have revealed significant alterations in one-carbon metabolites and phospholipids, providing insight into how choline intake affects systemic metabolism. plos.org Studies in plant biochemistry have also used labeled choline chloride to trace its metabolic conversion into phosphatidylcholine, a methodology applicable to this compound for tracking its incorporation into various biomolecules. ndl.go.jp

Table 2: Key Metabolic Pathways Involving Choline

Pathway Key Role of Choline/Metabolites Associated Functions Reference(s)
Acetylcholine Synthesis Precursor for the neurotransmitter acetylcholine. Nerve impulse transmission, muscle control, memory. oregonstate.eduwikipedia.orgsigmaaldrich.com
Phospholipid Synthesis Structural component of phosphatidylcholine and sphingomyelin. Cell membrane integrity, intracellular signaling. oregonstate.eduncats.io
One-Carbon Metabolism Precursor to betaine, a methyl donor for the remethylation of homocysteine to methionine. DNA/protein methylation, synthesis of L-carnitine. plos.org
Lipid Transport Required for the synthesis of very-low-density lipoproteins (VLDL) in the liver. Transport of fats from the liver, prevention of fatty liver. ncats.iodrugbank.com

This compound in Metabolic Labeling Studies

Metabolic labeling is a powerful technique to track the fate of molecules within biological systems. This compound, particularly its isotopically labeled forms, is utilized in these studies to trace the intricate pathways of choline metabolism. smolecule.com By introducing a labeled version of choline, researchers can follow its incorporation into various downstream metabolites, providing a dynamic view of cellular processes.

One innovative approach involves the use of choline analogs, such as propargylcholine, which can be synthesized as a bromide salt. pnas.org This analog, where a methyl group of choline is replaced by a propargyl group, is readily taken up by cells and incorporated into phospholipids. pnas.org The alkyne handle of the propargyl group then allows for chemical detection through "click chemistry," enabling the visualization and tracking of choline-containing phospholipids in vivo. pnas.org This method has been instrumental in studying the cell biology of these essential lipids. pnas.org

Similarly, studies in wheat seedlings have used this compound and its analogs, like allylthis compound and benzylthis compound, to investigate their uptake and metabolism. ndl.go.jp These studies revealed that different analogs are metabolized through distinct pathways, highlighting the specificity of cellular machinery. ndl.go.jp Such metabolic labeling experiments are crucial for understanding how cells process and utilize choline and its derivatives. smolecule.compnas.orgndl.go.jp

Influence on Lipid Metabolism (e.g., Phosphatidylcholine Biosynthesis)

Choline is a fundamental component of phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic cell membranes. pnas.orgasm.org The biosynthesis of PC is a critical aspect of lipid metabolism, and this compound has been instrumental in studying this process. The primary route for PC synthesis in many organisms is the Kennedy pathway, where choline is first phosphorylated by choline kinase. researchgate.netasm.org

Research has shown that the availability of choline directly impacts PC synthesis. nih.gov Studies using choline analogs, often in their bromide salt form, have demonstrated how modifications to the choline structure affect its incorporation into phospholipids. For instance, the inhibition of choline uptake or its subsequent phosphorylation can lead to a significant decrease in PC biosynthesis. asm.orgtandfonline.com

In the context of pathogens like Plasmodium falciparum, the parasite responsible for malaria, PC synthesis is essential for its survival and proliferation. researchgate.netasm.orgebi.ac.uk The parasite synthesizes PC de novo through the Kennedy pathway. Inhibition of this pathway, for example by blocking choline kinase, leads to a reduction in phosphocholine (B91661) and consequently, a decrease in PC levels, ultimately resulting in the death of the parasite. researchgate.netasm.orgebi.ac.uk This highlights the critical role of choline metabolism in lipid synthesis and its potential as a therapeutic target.

Role in One-Carbon Metabolism and Methyl Group Donation

Choline plays a significant role in one-carbon metabolism, a set of interconnected biochemical pathways essential for the synthesis of numerous critical molecules. mdpi.comfrontiersin.org After being oxidized to betaine, choline serves as a methyl group donor. biochem.net These methyl groups are vital for the remethylation of homocysteine to form methionine, which is then converted to S-adenosylmethionine (SAM). mdpi.com SAM is the universal methyl donor for the methylation of DNA, proteins, and lipids, processes that are fundamental to gene regulation and cellular function. mdpi.comfrontiersin.org

Choline's function as a methyl donor is particularly important for supporting the methionine cycle, especially when dietary methionine is limited. plos.org By providing methyl groups, choline helps to regenerate methionine, which can then be used for protein synthesis or further participation in methylation reactions. mdpi.complos.org The interplay between choline and other methyl donors like folate is complex and crucial for maintaining cellular homeostasis. frontiersin.org Research indicates a positive correlation between serum folate levels and serum choline and betaine, suggesting an interaction between these two major methyl donor pathways. frontiersin.org

The availability of choline can therefore influence a wide array of cellular processes through its contribution to the methyl pool, underscoring its importance in one-carbon metabolism. mdpi.comfrontiersin.orgplos.org

Regulation of Biochemical Pathways

Choline and its metabolites are not merely structural components or metabolic intermediates; they also act as regulators of various biochemical pathways. ontosight.ai The deregulation of choline metabolism can have profound effects on cellular physiology. rutgers.edu For example, alterations in the levels of choline metabolites are a recognized hallmark of cancer, reflecting the increased metabolic demands of tumor cells. nih.govnih.gov

Studies have shown that inhibiting the mitochondrial electron transport system can lead to significant changes in choline and phospholipid metabolism, suggesting a link between energy metabolism and choline pathway regulation. rutgers.edu Furthermore, choline metabolites have been found to interact with a variety of proteins, modulating their function. nih.gov A chemoproteomics approach using a photoaffinity-labeling choline probe identified a range of proteins that bind to choline metabolites, revealing their broader roles in cellular physiology beyond lipid metabolism. nih.govnih.gov These findings suggest that choline and its derivatives can act as signaling molecules, influencing pathways involved in cell growth, proliferation, and signal transduction. rutgers.edu

Enzyme Inhibition and Activity Modulation Studies

Inhibition of Choline Kinase (PfCK) in Pathogens

Choline kinase (CK) is the initial and often regulatory enzyme in the Kennedy pathway for phosphatidylcholine (PC) biosynthesis. asm.org In pathogens like Plasmodium falciparum, the enzyme, known as PfCK, is a validated drug target. researchgate.netasm.org Inhibition of PfCK disrupts the synthesis of PC, an essential phospholipid for the parasite's membrane structure and survival. researchgate.netebi.ac.uk

Hexadecyltrimethylammonium bromide (HDTAB), a compound structurally similar to choline, has been identified as a potent inhibitor of PfCK. researchgate.netasm.org Studies have shown that HDTAB inhibits PfCK in a dose-dependent manner, leading to a significant reduction in phosphocholine synthesis and consequently, decreased PC production. asm.orgresearchgate.net This inhibition of PfCK has been directly linked to the antimalarial activity of HDTAB, causing parasite death. researchgate.netebi.ac.uk The effectiveness of HDTAB and other choline kinase inhibitors, such as bisquinolinium bromide salt derivatives, underscores the critical role of this enzyme in the parasite's life cycle and its potential for therapeutic intervention. mdpi.commdpi.com

The antimalarial effect of HDTAB is stage-specific, with the trophozoite and schizont stages of the parasite being particularly sensitive, which correlates with the expression pattern of PfCK. researchgate.netebi.ac.uk

Effects on Acetylcholinesterase

Acetylcholinesterase (AChE) is a critical enzyme that terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine (ACh) into choline and acetic acid. patsnap.comwikipedia.org The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, enhancing cholinergic neurotransmission. patsnap.comnih.gov This mechanism is the basis for several therapeutic drugs. nih.gov

While some bromide-containing compounds, like distigmine (B1199959) bromide and pyridostigmine (B86062) bromide, are known inhibitors of cholinesterase, studies on the direct effect of simple this compound on AChE are less common. patsnap.comwikipedia.org However, research investigating the effects of bromide ions on cholinesterase activity has been conducted. One study found that bromide, at concentrations achieved with certain clinical anesthetics, had no significant inhibitory effect on either pseudocholinesterase or acetylcholinesterase activity. scispace.com

Table of Research Findings on this compound and Related Compounds

Compound/Substance Application/Effect Research Finding
This compound (Isotopically Labeled) Metabolic Labeling Used to trace choline metabolism in biological systems. smolecule.com
Propargylthis compound Metabolic Labeling Incorporated into phospholipids for in vivo visualization. pnas.org
Allylthis compound Metabolic Labeling Metabolized in wheat seedlings to phosphorylallylcholine and phosphatidylallylcholine. ndl.go.jp
Benzylthis compound Metabolic Labeling Not metabolized in wheat seedlings. ndl.go.jp
Choline Lipid Metabolism Availability affects phosphatidylcholine synthesis and lipid composition in muscle cells. nih.gov
Choline One-Carbon Metabolism Serves as a methyl group donor after oxidation to betaine, supporting methionine regeneration. mdpi.combiochem.netplos.org
Hexadecyltrimethylammonium Bromide (HDTAB) Enzyme Inhibition Potent, dose-dependent inhibitor of Plasmodium falciparum choline kinase (PfCK). researchgate.netasm.org
Bisquinolinium Bromide Salts Enzyme Inhibition Inhibit PfCK and show antimalarial activity. mdpi.commdpi.com
Distigmine Bromide Enzyme Inhibition A potent, long-acting inhibitor of acetylcholinesterase. patsnap.com

Table of Compound Names

Compound Name
Acetylcholine
Acetyl-CoA
Allylthis compound
Benzylthis compound
Betaine
Bisquinolinium bromide
Choline
This compound
Cysteine
Distigmine bromide
Folate
Hexadecyltrimethylammonium bromide (HDTAB)
Homocysteine
Methionine
Phosphatidylcholine (PC)
Phosphocholine
Propargylcholine
Pyridostigmine bromide

Antimicrobial and Antiparasitic Research

Research has identified certain this compound derivatives as potent antimalarial agents. One such compound, hexadecyltrimethylammonium bromide (HDTAB), has demonstrated significant activity against the malaria parasite, Plasmodium falciparum. asm.orgresearchgate.net The antimalarial effect of HDTAB is particularly pronounced during the trophozoite and schizont stages of the parasite's life cycle. asm.orgnih.gov This stage-specificity aligns with the expression pattern of the enzyme Plasmodium falciparum choline kinase (PfCK). researchgate.netnih.gov

The primary mechanism of HDTAB's antimalarial action is the inhibition of PfCK. asm.orgias.ac.in This enzyme is crucial for the parasite as it catalyzes the first step in the Kennedy pathway, which is responsible for synthesizing phosphatidylcholine, an essential phospholipid for the parasite's cell membranes. asm.orgasm.org By inhibiting PfCK, HDTAB disrupts the synthesis of phosphatidylcholine, leading to a decrease in phosphocholine levels and ultimately causing the death of the parasite. asm.orgresearchgate.netnih.gov The structural similarity of HDTAB to the antiproliferative drug miltefosine (B1683995) (hexadecylphosphocholine) is noteworthy in this context. asm.orgresearchgate.net Studies have shown that HDTAB inhibits purified PfCK in a dose-dependent manner and exhibits potent antimalarial activity both in vitro against P. falciparum and in vivo against the rodent malaria model, Plasmodium yoelii. asm.orgresearchgate.net

CompoundTarget OrganismMechanism of ActionKey FindingsReferences
Hexadecyltrimethylammonium Bromide (HDTAB)Plasmodium falciparum, Plasmodium yoeliiInhibition of Plasmodium falciparum choline kinase (PfCK)Inhibits phosphatidylcholine synthesis, leading to parasite death. Most effective at trophozoite and schizont stages. asm.orgresearchgate.netnih.govias.ac.inasm.org

This compound is a component of certain ionic liquids (ILs) that exhibit significant antibacterial properties. Choline-based ionic liquids, such as choline and geranate (B1243311) (CAGE), have been identified as effective antimicrobial agents against a wide range of bacteria, including E. coli. researchgate.netnih.govacs.org

The mechanism of action for these choline-based ILs involves the disruption of the bacterial cell membrane. researchgate.netmdpi.com The positively charged choline component of the ionic liquid is attracted to the negatively charged surface of the bacterial cell membrane. researchgate.netnih.gov This electrostatic interaction facilitates the insertion of the associated anion (e.g., geranic acid) into the lipid bilayer, leading to membrane disruption and bacterial cell death. researchgate.netnih.gov This mechanism has been confirmed through molecular dynamics simulations, flow cytometry, and scanning electron microscopy. researchgate.netacs.org Fourier Transform infrared spectroscopy has further shown that this interaction alters the lipid profile of the cell membrane, indicating a disruption of the lipid bilayer's conformation. acs.org Notably, studies have shown that E. coli does not develop resistance to CAGE after repeated exposure. acs.org The antibacterial efficacy of cholinium-based ILs often correlates with the length of their alkyl chains, with C14-C16 homologs being particularly effective. mdpi.com

Compound TypeExampleTarget OrganismMechanism of ActionReferences
Choline-Based Ionic LiquidCholine and Geranate (CAGE)Gram-negative bacteria (e.g., E. coli)The choline cation is attracted to the negatively charged bacterial membrane, facilitating the insertion of the geranate anion, which disrupts the lipid bilayer. researchgate.netnih.govacs.org
Long-chain Cholinium ILsC14-C16 homologsBroad spectrum (Gram-positive and Gram-negative bacteria)General cell membrane disruption, with efficacy dependent on alkyl chain length. mdpi.com

Antimalarial Activity

Cellular Biology and Membrane Studies

Choline is a fundamental component of cell membranes, primarily contributing to their structural integrity and signaling functions. nih.govwikipedia.org It is a precursor for the synthesis of essential choline-containing phospholipids (CCPLs), most notably phosphatidylcholine (PC) and sphingomyelin (SM). nih.govncats.io PC is the most abundant phospholipid in the majority of eukaryotic cell membranes, making up a significant portion of the cell's phospholipid pool and playing a critical role in maintaining membrane structure. pnas.orgmdpi.comderangedphysiology.com

The distribution of these phospholipids within the cell membrane is asymmetrical and crucial for cellular function. uvigo.es The outer layer of the plasma membrane is typically rich in choline-bearing phospholipids like phosphatidylcholine and sphingomyelin. derangedphysiology.comuvigo.es This arrangement is not only vital for the physical barrier of the membrane but also for cell signaling processes. ncats.iopnas.org For instance, the specific localization of phospholipids creates distinct electrochemical environments on either side of the membrane, which helps generate membrane potential and allows for the specific association of proteins with the membrane surface. uvigo.es The breakdown of cellular membranes is a feature of neurodegenerative conditions, highlighting the importance of CCPLs in maintaining neuronal health. nih.gov

In cellular biology, understanding the synthesis and trafficking of lipids is crucial. Propargylthis compound, an alkynyl derivative of choline, has emerged as a valuable chemical tool for studying the dynamics of choline-containing phospholipids. medkoo.comcaymanchem.combiocompare.com This choline analog can be supplied to cells and is metabolized through the same pathways as natural choline, becoming incorporated into phospholipids like phosphatidylcholine and sphingomyelin. pnas.org

The key feature of propargylcholine is its terminal alkyne group, which acts as a bioorthogonal handle. pnas.orgresearchgate.net This handle allows for a highly specific chemical reaction known as a "click reaction" with azide-labeled reporter molecules, such as fluorescent dyes or biotin (B1667282). pnas.orgmedchemexpress.com This labeling strategy enables researchers to visualize the synthesis, turnover, and subcellular localization of newly created phospholipids with high sensitivity and spatial resolution using techniques like fluorescence microscopy and electron microscopy. pnas.orgresearchgate.net Research using propargylcholine has successfully imaged phospholipid synthesis in various cellular compartments, including the endoplasmic reticulum, Golgi apparatus, mitochondria, and the plasma membrane, providing detailed insights into lipid metabolism and transport within the cell. pnas.org This method has been applied not only in cultured cells but also for assaying phospholipid synthesis in vivo in mouse tissues. pnas.org

CompoundApplicationMethodologyKey OutcomeReferences
Propargylthis compoundAssay for phospholipid synthesis and localizationMetabolic labeling of cells with propargylcholine, followed by a "click chemistry" reaction to attach a fluorescent or biotin tag to the incorporated alkyne group.Allows for high-resolution imaging (fluorescence/electron microscopy) of the synthesis, turnover, and subcellular distribution of choline-containing phospholipids. pnas.orgmedkoo.comcaymanchem.comresearchgate.net

Applications in Materials Science and Green Chemistry

Choline (B1196258) Bromide as a Component in Deep Eutectic Solvents (DESs)

Deep eutectic solvents (DESs) are a class of solvents typically formed by mixing a hydrogen bond acceptor (HBA) with a hydrogen bond donor (HBD), resulting in a mixture with a melting point significantly lower than its individual components. acs.orgmdpi.com Choline-based DESs are among the most studied due to the biodegradability and low toxicity of the choline cation. acs.org While choline chloride is a common HBA, choline bromide offers distinct properties that are being actively researched.

A significant area of research has been the synthesis of hydrophobic deep eutectic solvents (HDESs) using this compound. acs.org Traditional choline chloride-based DESs are often hydrophilic, which can limit their application, especially in aqueous environments. acs.org To overcome this, scientists have synthesized new hydrophobic HBA salts by modifying the structure of this compound. acs.orgnih.gov

The strategy involves increasing the length of the alkyl chain substituents attached to the ammonium (B1175870) headgroup of the choline molecule. acs.org This modification enhances the hydrophobicity of the resulting salt. acs.org Crucially, the hydroxyl functional group characteristic of choline is often maintained, as it is vital for forming the hydrogen bond network necessary for DES formation. acs.org Research has shown that this compound derivatives are often quicker to synthesize and result in higher yields compared to their choline chloride counterparts. acs.org Furthermore, the bromide salts have demonstrated lower solubility in water. acs.orgnih.gov

In one study, six different this compound-modified salts were synthesized and mixed with thymol (B1683141) (an HBD) to create six distinct HDESs. acs.orgnih.gov These were systematically characterized for properties like hydrophobicity and viscosity. acs.orgnih.gov The development of these tunable HDESs opens up new applications where water immiscibility is a key requirement. acs.org

The unique properties of this compound-based HDESs make them effective solvents for extracting bioactive compounds from natural sources. nih.govmdpi.com Their tunable nature allows for the extraction of a wide range of compounds with varying polarities. nih.govosti.gov

For instance, this compound-based HDESs have been successfully used in a microextraction method to determine phytochemicals in Cannabis sativa L.. nih.govresearchgate.net A key finding was that the unique solvation properties of these solvents enabled the simultaneous extraction of both hydrophobic compounds (like cannabinoids) and more hydrophilic compounds (like flavonoids). nih.govosti.govresearcher.lifenih.gov This dual extraction capability represents a significant advantage over conventional solvents. nih.gov

The efficiency of these extractions is attributed to the combined hydrophobic and hydrophilic features within the DES structure, which facilitate interactions with both polar and non-polar compounds present in the plant matrix. mdpi.comresearchgate.net Other studies have explored the use of choline-based DESs, including those with carboxylic acids as HBDs, for extracting phenolic compounds from sources like walnut leaves (Juglans regia L.) and olive leaves. ua.ptnih.gov Research indicates that DESs can offer extraction yields comparable to or even exceeding those of traditional organic solvents like methanol. mdpi.comnih.gov

Table 1: Examples of Choline-Based DES for Bioactive Compound Extraction

HBA HBD Source Material Target Compounds Reference
This compound Derivatives Thymol Cannabis sativa L. Cannabinoids, Flavonoids nih.gov
Choline Chloride Butyric Acid Juglans regia L. (walnut leaves) Phenolic Compounds ua.pt
Choline Chloride Phenylpropionic Acid Juglans regia L. (walnut leaves) Phenolic Compounds ua.pt
Choline Chloride Acetic Acid Olive Leaves Phenolic Compounds nih.gov

The choice of HBA, such as this compound, significantly influences the fundamental physicochemical properties of a DES, including its density, viscosity, and solvation characteristics. mdpi.comnih.govosti.gov The properties of DESs can be finely tuned by varying the HBA and HBD components and their molar ratios. mdpi.comosti.gov

Studies have shown that the presence of different halide ions in the HBA affects the density of the DES. mdpi.com Specifically, DESs formulated with bromide salts of tetraalkylammonium compounds tend to have a higher density than those made with the corresponding chloride salts. mdpi.com The viscosity of the DES is also heavily influenced by the components. The intricate hydrogen bond network, along with electrostatic interactions, governs the fluid's resistance to flow. researchgate.net Factors such as the size of the HBA and HBD, and the presence of functional groups like hydroxyl groups, all play a role in determining the final viscosity. mdpi.commdpi.com

The solvation properties of this compound-based HDESs, which include hydrogen bonding, dispersion, and dipolarity/polarizability, are crucial for their application in extractions. acs.orgnih.govosti.gov These properties determine how well the solvent can dissolve and interact with target solutes. nih.gov

Applications in Extraction of Bioactive Compounds

Electrolyte Materials in Energy Storage Devices

Beyond their use as green solvents, choline salts, including this compound, are being explored as electrolyte materials for electrochemical energy storage devices. rsc.org Their properties, such as being non-toxic and biodegradable, make them attractive alternatives to conventional electrolytes. rsc.org

Recent research has highlighted the significant potential of this compound (ChBr) as a novel aqueous electrolyte for hybrid supercapacitors (HSCs). repec.orgmdpi.comresearchgate.net HSCs are energy storage devices that bridge the gap between traditional capacitors and batteries, offering both high power density and enhanced energy storage capacity. mdpi.com

In one comprehensive study, an aqueous solution of this compound was systematically investigated as an electrolyte. mdpi.com At an optimized concentration of 3.5 M, the this compound solution exhibited a high ionic conductivity of 79.56 mS cm⁻¹ at room temperature, a viscosity of 3.15 mPas, and a density of 1.14 g cm⁻³. repec.orgmdpi.comdntb.gov.uaresearcher.life

A hybrid supercapacitor using this optimized this compound electrolyte and commercial microporous carbon electrodes demonstrated impressive performance. repec.orgmdpi.com It achieved a high specific energy of 41 Wh kg⁻¹ and a specific capacitance of 330 F g⁻¹ at a current density of 0.5 A g⁻¹. mdpi.com Even at a higher current density of 5 A g⁻¹, the device maintained a specific energy of 36 Wh kg⁻¹ and a specific capacitance of 300 F g⁻¹. repec.orgresearchgate.netresearcher.life These performance metrics are superior to many established aqueous electrolyte systems, indicating the promise of this compound for developing advanced energy storage systems. mdpi.com

Table 2: Performance of a Hybrid Supercapacitor with 3.5 M this compound Electrolyte

Parameter Value Conditions Reference
Max. Ionic Conductivity 79.56 mS cm⁻¹ Room Temperature repec.org, mdpi.com
Viscosity 3.15 mPas Room Temperature repec.org, mdpi.com
Density 1.14 g cm⁻³ Room Temperature repec.org, mdpi.com
Specific Energy 41 Wh kg⁻¹ 0.5 A g⁻¹ mdpi.com, repec.org
Specific Capacitance 330 F g⁻¹ 0.5 A g⁻¹ mdpi.com, repec.org
Specific Energy 36 Wh kg⁻¹ 5 A g⁻¹ repec.org, researchgate.net
Specific Capacitance 300 F g⁻¹ 5 A g⁻¹ repec.org, researchgate.net

A critical factor for any electrolyte is its electrochemical stability window (ESW), which defines the voltage range within which the electrolyte remains stable without decomposing. A wider ESW allows the device to operate at higher voltages, leading to significantly higher energy storage.

The use of a 3.5 M this compound aqueous electrolyte has been shown to extend the ESW, enabling stable operation up to 1.9 V for a two-electrode cell. repec.orgmdpi.comdntb.gov.uaresearcher.life This enhancement is attributed to a reduction in the water activity of the electrolyte at this optimized concentration. repec.orgmdpi.com By effectively engaging water molecules, the concentrated salt solution resists electrochemical decomposition (water splitting), thereby widening the stable operating voltage window. mdpi.comresearchgate.net This ability to enhance the ESW is a key advantage, paving the way for the development of high-energy aqueous supercapacitors based on this compound. mdpi.comresearchgate.net

Future Research Directions and Emerging Applications

Exploration of Novel Choline (B1196258) Bromide Derivatives with Enhanced Bioactivity

The inherent structure of choline provides a foundation for creating a diverse range of derivatives with tailored functionalities. Researchers are actively exploring modifications to the choline bromide molecule to enhance its biological activity for various applications.

One area of focus is the synthesis of choline analogues with potential neuroprotective properties. nih.gov Inspired by the ability of choline to act as an agonist for the α7 nicotinic receptor, scientists have synthesized new analogues. nih.gov For instance, studies on PC-12 cells have shown that certain choline analogues exhibit significant cytoprotective effects, comparable to nicotine (B1678760). nih.gov One particularly effective analogue, JAY 2-21-29, demonstrated a potent cytoprotective action that was blocked by an α7 nicotinic receptor-selective antagonist, highlighting its potential as a selective agonist for this receptor. nih.gov Further investigation into such derivatives could lead to the development of new therapeutic agents.

Another promising avenue is the creation of hydrophobic derivatives of this compound for use in deep eutectic solvents (DESs). acs.orgnih.gov By increasing the length of the alkyl chain substituents on the ammonium (B1175870) headgroup while retaining the hydroxyl group, researchers have successfully synthesized more hydrophobic this compound derivatives. acs.orgnih.gov These modified salts have shown to be advantageous in the formation of hydrophobic deep eutectic solvents (HDESs), which have unique solvation properties. acs.orgnih.gov A study demonstrated that these novel [Ch+][Br−]-modified salts could be synthesized with higher yields and were less soluble in water compared to their chloride counterparts. acs.org The resulting HDESs were effective in extracting both hydrophilic and hydrophobic compounds, such as flavonoids and cannabinoids, from plant matrices. acs.orgnih.gov

The development of choline-based ionic liquids (ILs) with antimicrobial properties is also an active area of research. researchgate.net Choline's biocompatibility and biodegradability make it an attractive cation for creating "bio-ILs." researchgate.net These ILs have shown effectiveness in disrupting microbial cell membranes and are being explored for applications in transdermal and topical drug delivery. researchgate.net

Furthermore, the synthesis of choline analogues as molecular tools for studying cellular processes is a significant research direction. Propargylthis compound, for example, is a choline analogue that can be incorporated into choline-containing phospholipids (B1166683). medchemexpress.com This allows for the labeling and visualization of these phospholipids in cells, providing valuable insights into their metabolic and biochemical pathways. medchemexpress.com

The table below summarizes some of the novel this compound derivatives and their potential applications.

Derivative TypeModificationPotential ApplicationResearch Finding
Neuroprotective Agents Synthesis of choline analogues based on pyrrolidinecholine. nih.govTherapeutic agents for neurodegenerative diseases. nih.govThree out of seven synthesized analogues showed potency and efficacy similar to nicotine as cytoprotective agents in PC-12 cells. nih.gov
Hydrophobic DES Components Increasing the length of alkyl chain substituents on the ammonium headgroup. acs.orgnih.govExtraction of bioactive compounds from plant matrices. acs.orgnih.govnih.gov[Ch+][Br−]-modified salts were used to create HDESs that successfully extracted both hydrophilic flavonoids and hydrophobic cannabinoids. acs.orgnih.gov
Molecular Probes Incorporation of a terminal propargyl group. medchemexpress.comStudying the biochemical and metabolic processes of choline-containing phospholipids. medchemexpress.comPropargylthis compound can be integrated into phospholipids for visualization within cells. medchemexpress.com
Antimicrobial Agents Formation of ionic liquids with organic acids. researchgate.netTopical and transdermal drug delivery with antimicrobial properties. researchgate.netCholine-based ILs are effective against both planktonic and biofilm-associated microbes. researchgate.net

Integration of this compound in Advanced Drug Delivery Systems

The unique physicochemical properties of this compound and its derivatives make them ideal candidates for the development of advanced drug delivery systems (DDSs). researchgate.net Their biocompatibility, potential for enhancing solubility, and ability to form various nanostructures are key advantages being explored.

Choline-based ionic liquids (ILs) and deep eutectic solvents (DESs) have emerged as promising carriers for both hydrophobic and hydrophilic drugs. nih.govfrontiersin.org For instance, choline geranate (B1243311) (CAGE), a DES, has been shown to be an effective vehicle for transdermal, buccal, and subcutaneous delivery of challenging drugs with minimal toxicity. nih.govrsc.org It can significantly enhance the solubility of poorly water-soluble drugs and facilitate their permeation through physiological barriers. nih.govrsc.org

The formation of nanoparticles and micelles using choline derivatives is another significant area of research. digitellinc.commdpi.com Choline-based IL copolymers have been used to create micellar structures that can encapsulate drugs. mdpi.com These systems can be designed for dual-drug delivery, offering potential for combination therapies against drug-resistant strains. mdpi.com For example, graft copolymers based on a choline IL were used to encapsulate rifampicin (B610482), an antibiotic, and also ionically conjugate with fusidate anions, another antibiotic, creating a dual-drug delivery system. mdpi.com

Recent research has also highlighted the potential of ionic liquid-coated nanoparticles for targeted drug delivery. digitellinc.com Specifically, nanoparticles coated with choline carboxylic acid-based compounds have shown a remarkable ability to overcome ocular barriers, presenting a significant advancement for targeted retinal therapy. digitellinc.com

The table below presents examples of this compound's integration in advanced drug delivery systems.

Delivery SystemApplicationKey FeatureResearch Finding
Choline Geranate (CAGE) Transdermal, buccal, subcutaneous, and oral drug delivery. nih.govrsc.orgEnhances solubility and permeation of both hydrophobic and hydrophilic drugs. nih.govrsc.orgCAGE improved the oral absorption of hydrophobic drugs and enhanced the transdermal delivery of macromolecules without causing skin irritation. rsc.org
Ionic Liquid-Coated Nanoparticles Targeted retinal therapy. digitellinc.comOvercomes ocular barriers for precise drug delivery. digitellinc.comRhodamine-encapsulated nanoparticles coated with choline carboxylic acid-based compounds effectively traversed ocular barriers in initial experiments. digitellinc.com
Polymer Micelles Dual-drug delivery for combination therapy. mdpi.comEncapsulation of non-ionic drugs and ionic conjugation of pharmaceutical anions. mdpi.comCholine-based IL copolymers successfully formed micelles for the co-delivery of rifampicin and fusidate, showing potential against drug-resistant bacteria. mdpi.com
Deep Eutectic Solvents (DESs) Encapsulation of anticancer drugs. frontiersin.orgFormation of biological nanocomposite gel beads. frontiersin.orgα-Chitin nanofibers prepared from a this compound:urea (B33335) mixture were used to encapsulate calcium alginate for the controlled release of 5-fluorouracil. frontiersin.org

Further Computational Modeling for Predictive Research

Computational modeling plays a crucial role in understanding the molecular interactions and predicting the properties of this compound and its derivatives, thereby guiding experimental research. Methods such as density functional theory (DFT) and molecular dynamics (MD) simulations are being employed to investigate these systems at an atomic level.

Computational studies have been used to characterize the interactions between choline salts and hydrogen bond donors in the formation of deep eutectic solvents (DESs). ohiolink.edu By substituting the chloride anion with bromide, fluoride (B91410), and hydroxide (B78521) in choline-based DESs with urea, researchers have used Gaussian and GaussView software to model the systems. ohiolink.edu These studies help in understanding how the anion affects the hydrogen bonding network and the physical properties, such as melting point, of the resulting DES. ohiolink.edu

Molecular dynamics simulations have also been employed to compare the hydrogen bonding network in DESs formed from choline chloride and butyltrimethylammonium chloride with urea. acs.org The results indicated that the hydroxyl group in choline plays a critical role in forming a more favorable hydrogen bonding network, leading to a larger melting point depression. acs.org This kind of predictive research is vital for designing new DESs with desired properties.

Furthermore, computational studies are being used to investigate the interaction of choline-based ionic liquids with biological molecules. nih.gov A recent study used a polarizable force field in molecular dynamics simulations to understand the interaction of choline-aminoate ionic liquids with an oligopeptide and an oligonucleotide. nih.gov The results showed that these biocompatible ILs act as gentle solvents for protein structures while destabilizing DNA, providing insights that are crucial for their application in drug delivery and biotechnology. nih.gov

The interaction of CO2 with this compound-based DES has also been studied using density functional theory. researchgate.net These studies help in quantifying the interactions and can aid in the design of more specific DES for CO2 capture. researchgate.net

The table below highlights the application of computational modeling in this compound research.

Modeling TechniqueSystem StudiedResearch GoalKey Finding
Density Functional Theory (DFT) This compound and urea. ohiolink.eduCharacterize interactions in deep eutectic solvents.The strength of interaction is related to the physical properties of the DES, with observations on how the counterion affects hydrogen bonding. ohiolink.edu
Molecular Dynamics (MD) Simulations Choline chloride/urea vs. butyltrimethylammonium chloride/urea. acs.orgUnderstand the effect of the hydroxyl group on DES formation.The hydroxyl group in choline leads to more favorable interactions and a larger melting point depression. acs.org
Polarizable Force Field MD Choline-aminoate ionic liquids with biomolecules. nih.govInvestigate solvation properties for biomedical applications.The ionic liquids act as gentle solvents for proteins but destabilize DNA structures. nih.gov
Density Functional Theory (DFT) This compound-based DES with CO2. researchgate.netDesign DES for CO2 capture.Both the hydrogen bond acceptor (this compound) and the hydrogen bond donor affect the interaction with CO2. researchgate.net

Sustainable and Scalable Synthesis of this compound and its Analogues

The growing demand for this compound and its derivatives in various applications necessitates the development of sustainable and scalable synthesis methods. The principles of green chemistry are being increasingly applied to make the production of these compounds more environmentally friendly and economically viable.

One approach is the use of deep eutectic solvents (DESs), which are themselves considered green solvents, as media and catalysts for organic synthesis. benthamdirect.comresearchgate.net Choline chloride-based DESs have been successfully used in the synthesis of a wide range of heterocyclic compounds with excellent yields and shorter reaction times, often without the need for additional acid catalysts or organic solvents. benthamdirect.comresearchgate.net This approach aligns with the principles of green chemistry by using biodegradable and low-toxicity materials. benthamdirect.com

Research is also focused on the direct synthesis of valuable chemicals using this compound as a catalyst under mild conditions. google.com A recent patent describes a method for the direct synthesis of cyclic carbonates from epoxides and carbon dioxide using this compound as a catalyst. google.com This process operates at relatively low temperatures and pressures and avoids the need for a co-catalyst, making it a more sustainable and cost-effective method. google.com

The synthesis of choline-based amino acid ionic liquids (AAILs) is another area where sustainable methods are being explored. mdpi.com A one-pot synthesis method has been proposed for producing these "fully green" ionic liquids, which have applications in areas like the extraction of asphalt (B605645) from carbonate rocks. mdpi.com

Furthermore, the development of hydrophobic deep eutectic solvents (HDESs) from this compound derivatives is being pursued with sustainability in mind. acs.orgnih.govresearchgate.net The synthesis of these compounds is designed to be efficient, with high yields and the potential for using renewable starting materials. acs.orgnih.gov

The table below summarizes sustainable approaches in the synthesis of this compound and its analogues.

Synthesis ApproachTarget Compound(s)Key Sustainability FeatureOutcome
DES as Media/Catalyst Heterocyclic compounds. benthamdirect.comresearchgate.netUse of a biodegradable and non-toxic solvent system.Excellent yields, shorter reaction times, and simple workup procedures. benthamdirect.comresearchgate.net
Direct Catalysis Cyclic carbonates. google.comMild reaction conditions and no need for a co-catalyst.Efficient and cost-effective synthesis from epoxides and CO2. google.com
One-Pot Synthesis Choline-based amino acid ionic liquids (AAILs). mdpi.comEconomic and environmentally friendly process.Successful synthesis of various AAILs with good performance in extraction applications. mdpi.com
Efficient Synthesis of Derivatives Hydrophobic this compound derivatives. acs.orgnih.govHigher yield and faster synthesis compared to corresponding chloride salts.Production of novel hydrophobic salts for creating tunable deep eutectic solvents. acs.orgnih.gov

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing eutectic solvents containing choline bromide?

  • Methodology : Eutectic mixtures of this compound (ChBr) can be synthesized using stoichiometric ratios of ChBr to hydrogen bond donors (e.g., urea, glycerol). For example, a 1:2 molar ratio of ChBr to urea is prepared by mixing 2 g of ChBr with 1.30 g of urea under controlled heating (50–80°C) and stirring until homogeneity .
  • Characterization : Key parameters include melting point analysis (via LabQuest with temperature probes), phase behavior studies, and spectroscopic validation (FTIR, NMR). Surface tension measurements and scattering techniques (e.g., small-angle neutron scattering, SANS) are critical for assessing colloidal behavior in deep eutectic solvents (DES) .

Q. How does this compound interact with alkyltrimethylammonium bromide surfactants in DES, and what analytical tools validate these interactions?

  • Interaction Mechanism : ChBr-based DES (e.g., choline chloride:glycerol) supports micellization of surfactants like alkyltrimethylammonium bromides (CnTAB). Critical micelle concentrations (CMCs) are comparable to aqueous systems, but micelle morphology (e.g., ellipsoidal vs. spherical) depends on surfactant chain length and solvent composition .
  • Analytical Tools :

  • Surface tension measurements to determine CMC.
  • X-ray reflectometry (XRR) and neutron reflectometry (NR) to quantify solvent layer structure and surfactant adsorption at interfaces .
  • SANS for micelle size/shape analysis, modeled using core-shell ellipsoid frameworks .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterated this compound) enhance mechanistic studies in pharmacological or colloidal systems?

  • Application : Isotopically labeled ChBr (e.g., Choline-d13 Bromide) enables tracing molecular interactions in complex systems. For example, deuterated analogs are used in neutron scattering to distinguish solvent/surfactant contributions in DES without altering chemical behavior .
  • Methodological Considerations :

  • Neutron contrast variation : By adjusting isotopic ratios (e.g., h/d-choline chloride:glycerol), researchers isolate scattering signals from specific components .
  • Pharmacokinetic studies : Deuterated ChBr aids in tracking biodistribution and metabolism in neuromuscular models, as seen in studies with d-tubocurarine and hemicholinium-3 bromide .

Q. What strategies resolve contradictions in reported aggregation behavior of this compound-based DES across studies?

  • Data Discrepancies : For instance, some studies report elongated micelles in ChBr-DES, while others observe spherical aggregates. These contradictions may arise from variations in solvent composition (e.g., urea vs. glycerol), surfactant purity, or measurement techniques.
  • Resolution Framework :

  • Standardized protocols : Use identical DES compositions (e.g., choline chloride:glycerol at 1:2 molar ratio) and surfactant concentrations (e.g., 0.1–10 mM CnTAB) .
  • Multi-technique validation : Combine SANS, NR, and dynamic light scattering (DLS) to cross-verify micelle morphology and aggregation numbers .
  • Machine learning : Apply models trained on existing DES data (e.g., SO2 absorption studies) to predict aggregation trends and identify outliers .

Q. How can computational modeling complement experimental studies of this compound in green solvent systems?

  • Integration with Experiments :

  • Molecular dynamics (MD) simulations : Predict ChBr-DES solvent structuring and hydrogen-bonding networks.
  • Machine learning (ML) : Train algorithms on datasets from DES-SO2 absorption studies (e.g., using choline chloride or tetraethylammonium bromide) to optimize ChBr-DES formulations for specific applications .
    • Validation : Compare simulated scattering profiles (from MD) with experimental SANS/XRR data to refine force fields and improve predictive accuracy .

Guidelines for Reproducibility

  • Data Sharing : Follow institutional protocols (e.g., Cambridge English guidelines) to ensure datasets are archived with metadata (e.g., solvent ratios, temperature) .
  • Citation Standards : Reference primary literature for DES preparation and surfactant characterization, avoiding non-peer-reviewed sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.